disodium;oxalate
Description
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Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C2Na2O4 |
|---|---|
Molecular Weight |
135.984 g/mol |
IUPAC Name |
disodium;oxalate |
InChI |
InChI=1S/C2H2O4.2Na/c3-1(4)2(5)6;;/h(H,3,4)(H,5,6);;/q;2*+1/p-2/i1+1,2+1;; |
InChI Key |
ZNCPFRVNHGOPAG-BQTCFENJSA-L |
Isomeric SMILES |
[13C](=O)([13C](=O)[O-])[O-].[Na+].[Na+] |
Canonical SMILES |
C(=O)(C(=O)[O-])[O-].[Na+].[Na+] |
Origin of Product |
United States |
Structural Elucidation and Advanced Characterization of Disodium Oxalate Systems
Crystallographic Studies of Disodium (B8443419) Oxalate (B1200264) and its Coordination Complexes
Crystallography provides the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. Both X-ray and neutron diffraction have been pivotal in elucidating the structures of disodium oxalate and its hydrated forms.
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction has been employed to study the structure of disodium oxalate (Na₂C₂O₄) and its behavior under various conditions. At ambient conditions, disodium oxalate crystallizes in the monoclinic space group P2₁/c. wikipedia.orgcrystallography.net Studies investigating the effects of hydrostatic pressure have revealed structural transformations. For instance, research conducted at pressures up to 8 GPa has provided insights into the changes in its crystal structure under extreme conditions. researchgate.net
The coordination chemistry of the oxalate ligand with sodium and other metals has also been extensively investigated. In a complex such as disodium trans-diaquabis(oxalato)cobaltate(II) hexahydrate, {Na₂[Co(C₂O₄)₂(H₂O)₂]·6H₂O}, the material crystallizes in the triclinic system with the space group P-1, forming a one-dimensional chain structure. sphinxsai.com The oxalate ion's ability to act as a versatile ligand, bonding with metal ions through its four oxygen donor atoms, allows for the formation of various coordination polymers. sphinxsai.com The crystal structure of sodium hydrogen oxalate monohydrate has also been determined, providing a basis for comparison with the disodium salt. ias.ac.in
| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters | Ref. |
|---|---|---|---|---|---|
| Disodium Oxalate | Na₂C₂O₄ | Monoclinic | P 1 2₁/c 1 | a = 3.482 Å, b = 5.262 Å, c = 10.432 Å, β = 93.08° | crystallography.net |
| Disodium trans-diaquabis(oxalato)cobaltate(II) hexahydrate | Na₂[Co(C₂O₄)₂(H₂O)₂]·6H₂O | Triclinic | P-1 | Not specified | sphinxsai.com |
Neutron Diffraction Investigations of Oxalate Monohydrate
Neutron diffraction offers a powerful complementary technique to X-ray diffraction, particularly for accurately locating hydrogen atoms. A notable study on sodium hydrogen oxalate monohydrate (NaHC₂O₄·H₂O) was conducted at 120 K to obtain precise positional and thermal parameters of the nuclei. iucr.orgresearcher.life This investigation aimed to reduce the smearing effects from thermal motion, thereby sharpening the features in electron density maps. iucr.org
The study confirmed that the crystal structure at 120 K is in good agreement with previous determinations at 295 K. iucr.org The compound crystallizes in the triclinic system, space group P-1. iucr.org The investigation revealed that the three O···O hydrogen-bond lengths contract upon cooling from 295 K to 120 K. iucr.org These findings are crucial for understanding the details of hydrogen bonding within the crystal lattice. iucr.orgresearcher.life
| Parameter | Value |
|---|---|
| Formula | NaHC₂O₄·H₂O |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 6.4235 (7) |
| b (Å) | 6.6580 (8) |
| c (Å) | 5.6941 (10) |
| α (°) | 85.048 (9) |
| β (°) | 110.100 (13) |
| γ (°) | 104.963 (14) |
| Volume (ų) | 220.94 (9) |
Data from Delaplane et al. (1984) iucr.org
Vibrational and Electronic Spectroscopic Characterization of Disodium Oxalate Materials
Spectroscopic techniques provide valuable information about the chemical bonds and electronic structure of materials. FTIR, FT-Raman, and UV-Vis spectroscopy are instrumental in characterizing disodium oxalate systems.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a compound by measuring the absorption of infrared radiation. For disodium oxalate, characteristic vibrational bands have been identified. researchgate.net Broad bands observed around 1625 cm⁻¹ are attributed to the C=O stretching vibration. researchgate.net Bands at approximately 1314 cm⁻¹ and 770 cm⁻¹ are associated with C-C stretching vibrations. researchgate.net The presence of a metal-oxygen bond is indicated by a band at 511 cm⁻¹. researchgate.net In studies of gel-grown sodium oxalate single crystals, a band at 3407 cm⁻¹ has been observed, which is characteristic of O-H stretching, suggesting the presence of water of crystallization in that specific sample. researchgate.net
| Wavenumber (cm⁻¹) | Assignment | Ref. |
|---|---|---|
| 3407 | O–H stretching (in hydrated sample) | researchgate.net |
| 1625 | C=O stretching | researchgate.net |
| 1314 | C–C stretching | researchgate.net |
| 770 | C–C stretching | researchgate.net |
| 511 | Metal-Oxygen bond | researchgate.net |
FT-Raman Spectral Analysis
FT-Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, provides complementary information to FTIR. A comparative study of natural oxalates has characterized natroxalate, the mineral form of sodium oxalate, by a prominent Raman band at 1456 cm⁻¹ corresponding to the C-O stretching vibration. sciengine.com
In more complex systems like disodium trans-diaquabis(oxalato)cobaltate(II) hexahydrate, Raman spectroscopy confirms the vibrational modes of the material. sphinxsai.com For this complex, bands at 132, 220, 315, and 516 cm⁻¹ are assigned to the metal-ligand stretching modes of ν(Co˗O). sphinxsai.com The symmetric stretching mode of the oxalate ion's C-C bond is observed at 906 cm⁻¹, while the O-C-O deformational mode appears at 578 cm⁻¹. sphinxsai.com Several bands between 1304 and 1725 cm⁻¹ are attributed to the bidentate modes of the oxalate ion. sphinxsai.com The mutual exclusivity of many infrared and Raman spectra for oxalates indicates a bidentate coordination of the ligand. sciengine.com
| Compound | Wavenumber (cm⁻¹) | Assignment | Ref. |
|---|---|---|---|
| Natroxalate (Na₂C₂O₄) | 1456 | C-O stretching | sciengine.com |
| Na₂[Co(C₂O₄)₂(H₂O)₂]·6H₂O | 132, 220, 315, 516 | ν(Co˗O) metal-ligand stretching | sphinxsai.com |
| 578 | (O˗C˗O) deformational mode | sphinxsai.com | |
| 906 | (C˗C) symmetric stretching | sphinxsai.com | |
| 1304, 1495, 1620, 1675, 1725 | Bidentate modes of oxalate ion | sphinxsai.com |
Ultraviolet-Visible (UV-Vis) Spectral Analysis
UV-Vis spectroscopy is often employed for the quantitative analysis of oxalate ions in solution rather than for the structural characterization of solid disodium oxalate itself. The technique is based on measuring the absorbance of light in the ultraviolet and visible regions of the electromagnetic spectrum.
The determination of oxalate concentration in various samples can be achieved using UV-Vis spectrophotometry. ijbpas.com For instance, one analytical method involves the reaction of oxalate as an activator for an Fe(II) catalyst in a reaction between bromate (B103136) (BrO₃⁻) and iodide (I⁻), which produces triiodide (I₃⁻). ijbpas.com The resulting triiodide can be measured spectrophotometrically. In one such study for determining oxalate levels, the maximum absorption was obtained at a wavelength of 315 nm. ijbpas.com While direct UV-Vis spectra of disodium oxalate are not commonly reported for structural analysis, the compound's properties are central to these quantitative analytical methods. oup.commdpi.com
Table of Compound Names
| Common Name/Systematic Name | Chemical Formula |
| Disodium oxalate | Na₂C₂O₄ |
| Sodium hydrogen oxalate monohydrate | NaHC₂O₄·H₂O |
| Disodium trans-diaquabis(oxalato)cobaltate(II) hexahydrate | Na₂[Co(C₂O₄)₂(H₂O)₂]·6H₂O |
| Natroxalate | Na₂C₂O₄ |
| Bromate | BrO₃⁻ |
| Iodide | I⁻ |
| Triiodide | I₃⁻ |
Computational Analysis of Molecular Structure and Properties
Computational chemistry provides powerful tools for understanding the intrinsic properties of chemical compounds at the atomic and molecular levels. In the study of disodium oxalate (Na₂C₂O₄), computational analysis, particularly through methods like Density Functional Theory (DFT), offers deep insights into its electronic structure, reactivity, and bonding characteristics. These theoretical investigations complement experimental findings and help in elucidating the behavior of disodium oxalate in various chemical and physical processes.
Topological analysis of electron density is a method used to characterize the nature of chemical bonds and molecular structure. In the context of disodium oxalate, this analysis has been employed to elucidate its chemical significance. nih.govnih.gov Theoretical quantum chemical computations, often performed using software packages like Gaussian, can map the electron density distribution within the molecule. nih.govnih.gov
From this electron density, critical points are identified where the gradient of the density is zero. The properties of these critical points reveal the nature of the atomic interactions. For instance, the presence of a bond critical point between two atoms is a necessary condition for the existence of a chemical bond. The analysis of the Laplacian of the electron density at these points can further distinguish between shared (covalent) and closed-shell (ionic) interactions. In a study on sodium oxalate single crystals, topology analysis was instrumental in enunciating the chemical significance of the molecule. nih.govnih.gov This type of analysis helps in understanding the distribution of electrons and the reactive sites within the disodium oxalate molecule. nih.gov
To understand the chemical reactivity of disodium oxalate, local reactivity descriptors derived from electron density calculations are invaluable. nih.govnih.gov These descriptors, such as Mulliken atomic charges and Fukui functions, provide quantitative measures of the propensity of different atomic sites within the molecule to participate in chemical reactions. nih.govnih.gov
Mulliken Atomic Charges
Mulliken population analysis is a method to estimate the partial atomic charges in a molecule. niscpr.res.inwikipedia.org These charges are calculated by partitioning the total electron population among the constituent atoms. The Mulliken atomic charges for the atoms in disodium oxalate have been computed using DFT. nih.gov These calculations reveal the distribution of electronic charge across the molecule, which influences its electrostatic interactions and reactivity. For example, the oxygen atoms in the oxalate anion are expected to carry a significant negative charge, making them potential sites for electrophilic attack. Conversely, the sodium ions will have a positive charge. The specific values of these charges provide a more nuanced understanding of the molecule's electronic structure. niscpr.res.in
Below is a table of calculated Mulliken atomic charges for the atoms in disodium oxalate from a computational study.
| Atom | Mulliken Atomic Charge (e) |
| C1 | 0.811 |
| O2 | -0.739 |
| O3 | -0.739 |
| C4 | 0.811 |
| O5 | -0.739 |
| O6 | -0.739 |
| Na7 | 0.672 |
| Na8 | 0.672 |
| Data sourced from a computational analysis of sodium oxalate. nih.gov |
Fukui Functions
The Fukui function, f(r), is a more sophisticated local reactivity descriptor that measures the change in electron density at a particular point in space when the total number of electrons in the system changes. hackernoon.comrsc.org It is a powerful tool for predicting the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. hackernoon.comresearchgate.net
For disodium oxalate, Fukui functions have been calculated to describe its chemical reactivity. nih.govnih.gov The function helps in identifying which atoms are more susceptible to gaining or losing electrons. For instance, a high value of the Fukui function for nucleophilic attack (f+(r)) on an atom indicates its propensity to accept an electron, making it an electrophilic site. Conversely, a high value for electrophilic attack (f-(r)) suggests a site that readily donates electrons, a nucleophilic site. The calculation of these functions for disodium oxalate provides a detailed map of its reactivity, guiding the understanding of its chemical behavior in various reactions. rsc.orgresearchgate.net
Microstructural and Morphological Characterization of Oxalate-Derived Materials
The microstructure and morphology of crystalline materials are critical determinants of their physical and chemical properties. For materials derived from oxalates, these characteristics can be influenced by the conditions of their formation, such as precipitation and calcination processes. researchgate.netresearchgate.net While much of the detailed microstructural research has focused on other metal oxalates like calcium and plutonium oxalates, the principles and techniques are broadly applicable to the study of materials derived from disodium oxalate. researchgate.netosti.govpnnl.govresearchgate.netnih.govfrontiersin.org
Techniques such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are essential for visualizing the microstructure and morphology of these materials. researchgate.netresearchgate.netfrontiersin.org These methods can reveal details about particle size, shape, surface texture, and the presence of internal features like pores. researchgate.net For example, the calcination of plutonium oxalate to form plutonium oxide results in a significant increase in pore volume while the external morphology of the original oxalate precipitate is preserved. researchgate.net X-ray Diffraction (XRD) is another crucial technique used to identify the crystal phases present and to obtain information about crystallite size and strain. osti.govpnnl.gov
The table below summarizes key microstructural and morphological features and the techniques used for their characterization, which are relevant for the study of oxalate-derived materials.
| Feature | Characterization Technique(s) | Description |
| Particle Morphology | Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM) | Describes the overall shape and external features of the particles, such as crystalline facets, needles, or spherical agglomerates. researchgate.netresearchgate.net |
| Particle Size Distribution | SEM, TEM, Laser Diffraction | Quantifies the range and average size of the particles in a sample. |
| Internal Microstructure | Focused Ion Beam (FIB) Tomography, TEM | Reveals the internal structure of particles, including porosity, grain boundaries, and the distribution of different phases. researchgate.net |
| Crystallinity and Phase Composition | X-ray Diffraction (XRD), Electron Diffraction | Identifies the crystalline phases present in the material and provides information on the degree of crystallinity. researchgate.netosti.govpnnl.gov |
| Surface Area | Gas Adsorption (e.g., BET method) | Measures the total surface area of the material, which is an important parameter for reactivity and catalytic applications. |
In the context of disodium oxalate-derived materials, for instance, if disodium oxalate were used as a precursor in a sol-gel process or as a flux in high-temperature synthesis, the resulting materials' properties would be heavily dependent on the microstructural and morphological characteristics imparted by the oxalate. The controlled decomposition of disodium oxalate can be a route to producing sodium carbonate with specific morphologies. wikipedia.org The presence of oxalate ions during synthesis can also influence the morphology of the final product by acting as a capping agent or a template. scielo.br
Reactivity, Chemical Transformations, and Mechanistic Investigations of Disodium Oxalate
Redox Chemistry and Pathways Involving Oxalate (B1200264) Ions
Disodium (B8443419) Oxalate as a Reducing Agent in Chemical Systems
Disodium oxalate, with the chemical formula Na₂C₂O₄, serves as a significant reducing agent in various chemical reactions. wikipedia.orgebi.ac.ukspectrumchemical.com Its reducing power stems from the oxalate anion (C₂O₄²⁻), where the carbon atoms are in a +3 oxidation state and can be oxidized to a +4 state in carbon dioxide (CO₂). This property makes disodium oxalate a valuable reagent in analytical chemistry, particularly as a primary standard for the standardization of solutions of strong oxidizing agents like potassium permanganate (B83412) (KMnO₄). wikipedia.orgspectrumchemical.comsciencemadness.org
The efficacy of disodium oxalate as a reducing agent is influenced by factors such as the reaction medium and temperature. For example, its reaction with permanganate is typically carried out in an acidic solution and at an elevated temperature (above 60 °C) to ensure a rapid and complete reaction. wikipedia.orgsciencemadness.org
Table 1: Redox Properties of Disodium Oxalate
| Property | Description |
|---|---|
| Role | Reducing Agent wikipedia.orgebi.ac.ukspectrumchemical.com |
| Active Species | Oxalate anion (C₂O₄²⁻) wikipedia.org |
| Oxidation Product | Carbon Dioxide (CO₂) wikipedia.org |
| Key Application | Primary standard for redox titrations wikipedia.orgspectrumchemical.comsciencemadness.org |
Oxidation Reactions with Permanganate Ions and Autocatalysis
The reaction between disodium oxalate and potassium permanganate (KMnO₄) in an acidic medium is a classic example of a complex redox reaction that exhibits autocatalysis. wikipedia.orgchemedx.orgwordpress.comwikipedia.org Initially, the reaction proceeds slowly. However, as the reaction progresses, it generates manganese(II) ions (Mn²⁺), which act as a catalyst, accelerating the subsequent reaction rate. chemedx.orgwordpress.com
The mechanism of this reaction is intricate and has been a subject of ongoing research. researchgate.netacs.org The autocatalytic behavior is attributed to the formation of Mn²⁺ ions. wordpress.com One proposed mechanism suggests that Mn²⁺ is easily oxidized to Mn³⁺ by MnO₄⁻ ions, and the Mn³⁺ then readily oxidizes the oxalate ions, regenerating Mn²⁺ in the process. wordpress.com A red intermediate, identified as [Mn(C₂O₄)₃]³⁻, has been observed during the reaction. chemedx.org
More recent studies suggest that the autocatalysis may not be solely explained by a simple Mn²⁺ feedback loop. researchgate.netacs.org An alternative or additional pathway involving the surface-catalyzed formation of colloidal manganese dioxide (MnO₂) from the reaction of Mn²⁺ and MnO₄⁻ has been proposed as another positive feedback loop in the reaction. researchgate.netacs.org The complexity of the kinetics is also influenced by the reaction conditions, such as temperature and the presence of surfactants, which can suppress the autocatalysis. sciencemadness.orgasianpubs.org
Reduction of Metal Ions in Specific Environments
Disodium oxalate is capable of reducing various metal ions in specific chemical environments. This reducing property is particularly evident in processes such as the recovery of rare earth elements and in certain industrial applications. researchgate.netresearchgate.net For instance, oxalic acid, the parent acid of disodium oxalate, has been shown to reduce manganese dioxide (MnO₂) in ores, facilitating the leaching of manganese with sulfuric acid. wikipedia.org
Complexation and Coordination Chemistry with Metal Centers
Formation of Metal-Oxalate Coordination Complexes
The oxalate anion (C₂O₄²⁻), derived from disodium oxalate, is an excellent chelating agent for a wide range of metal ions, forming stable coordination complexes. solubilityofthings.comwikipedia.orgresearchgate.net These complexes, known as metal-oxalate complexes, are a significant area of study in inorganic chemistry due to their diverse structures and applications. wikipedia.org The formation of these complexes typically involves the reaction of a metal salt with an oxalate source, such as disodium oxalate, in a suitable solvent. youtube.com
The oxalate ligand can coordinate to metal centers in various ways, most commonly as a bidentate ligand forming a stable five-membered ring (MO₂C₂). wikipedia.orgwikipedia.org This chelation enhances the stability of the resulting complex. mathabhangacollege.ac.inpearson.com Examples of well-characterized metal-oxalate complexes include potassium ferrioxalate (B100866) (K₃[Fe(C₂O₄)₃]) and the anticancer drug oxaliplatin. wikipedia.org
The stoichiometry of the resulting complex depends on the metal ion and reaction conditions. Homoleptic complexes, where oxalate is the only ligand, are common, with general formulas like [M(C₂O₄)₃]ⁿ⁻ for many trivalent metals and [M(C₂O₄)₄]ⁿ⁻ for some early transition metals. wikipedia.org Mixed-ligand complexes, containing oxalate along with other ligands like water or ammonia, are also abundant. wikipedia.orgyoutube.com Furthermore, the oxalate ligand can act as a bridging ligand, connecting two or more metal centers to form polynuclear complexes. wikipedia.org
Table 2: Examples of Metal-Oxalate Complexes
| Complex Formula | Metal Ion | Type | Reference |
|---|---|---|---|
| K₃[Fe(C₂O₄)₃] | Fe³⁺ | Homoleptic, Mononuclear | wikipedia.org |
| [Co(C₂O₄)(NH₃)₄]⁺ | Co³⁺ | Mixed-Ligand, Mononuclear | wikipedia.org |
| [M₂(C₂O₄)₅]²⁻ (M = Fe(II), Cr(III)) | Fe²⁺, Cr³⁺ | Homoleptic, Binuclear (Bridging) | wikipedia.org |
Ligating Properties of the Oxalate Anion
The oxalate anion, C₂O₄²⁻, is a versatile ligand in coordination chemistry, primarily due to its ability to act as a bidentate chelating agent. wikipedia.orgpurdue.edulibretexts.org A ligand is an ion or molecule that binds to a central metal atom to form a coordination complex. libretexts.orgbyjus.com The oxalate ion possesses four oxygen atoms with lone pairs of electrons, but it typically uses two of these to form coordinate covalent bonds with a single metal center, creating a stable five-membered chelate ring. mathabhangacollege.ac.inpurdue.edu This bidentate nature contributes to the "chelate effect," where the resulting complex is more stable than a similar complex formed with monodentate ligands. pearson.com
The oxalate ligand is classified as a dicarboxylate ligand. wikipedia.org While it most commonly binds in a bidentate fashion, it can exhibit other coordination modes. For instance, it can act as a bridging ligand, connecting two metal centers. wikipedia.org In some structures, it can even be tetradentate, bonding through all four oxygen atoms to bridge multiple metal centers. youtube.com
Synthesis and Characterization of Oxorhenium(V) Complexes with Oxalate Ligands
Disodium oxalate is utilized in the synthesis of mixed-ligand oxorhenium(V) complexes. In these reactions, the oxalate ion (C₂O₄²⁻) acts as a didentate ligand, coordinating to the rhenium center.
For instance, the reaction of the neutral mononuclear complex [ReOBr₂(ami)] (where Hami = 2-(1-ethanolaminomethyl)-1-methylimidazole) with disodium oxalate in methanol (B129727) results in the formation of the mixed didentate-terdentate complex [ReO(ox)(ami)]. tandfonline.comresearchgate.net Spectroscopic and X-ray crystallographic analyses reveal that these complexes exhibit a distorted octahedral geometry. tandfonline.comresearchgate.net In the complex [ReO(ox)(ami)], the alcoholate oxygen from the 'ami' ligand coordinates in a position trans to the oxo group, and the oxalate ligand demonstrates a bite angle of 81.0(2)°. tandfonline.com
Similarly, complexes with the general formula [ReO(OCH₃)(ox)(L)], where 'ox' is the oxalate ligand and 'L' can be 2,2′-bipyridine (bipy), 1,2-bis(diphenylphosphino)ethane (B154495) (dppe), or cis-1,2-bis(diphenylphosphino)ethylene (B1586061) (dppee), have been synthesized and characterized. researchgate.net X-ray analysis of [ReO(OCH₃)(ox)(bipy)] and [ReO(OCH₃)(ox)(dppe)] shows a six-coordinated rhenium atom. This central atom is bonded to two oxygen atoms in a trans configuration: one from the [ReO]³⁺ core and the other from a methoxy (B1213986) group. The equatorial plane is occupied by one oxalate ligand and a neutral diamine or diphosphine. researchgate.net
Solution Chemistry and Ionic Behavior
The behavior of disodium oxalate in aqueous solutions is characterized by its dissociation and the subsequent interactions of the oxalate ion.
Conductivity measurements of dilute aqueous solutions of disodium oxalate have been performed to understand its behavior as an electrolyte. researchgate.netresearchgate.net As a neutral oxalate, it is considered a strong electrolyte, and in dilute solutions, its conductance is expected to follow the Onsager conductivity equation for 1:2 electrolytes. researchgate.net
Systematic and precise measurements of the electrical conductivities of dilute aqueous solutions of several neutral oxalates, including disodium oxalate, have been conducted over a temperature range of 278.15–308.15 K. researchgate.net From these conductivity data, the limiting equivalent conductances of the oxalate anion (λ∞(1/2C₂O₄²⁻)) have been determined as a function of temperature. researchgate.net
Table 1: Limiting Equivalent Conductances of the Oxalate Anion at Various Temperatures
| Temperature (K) | Limiting Equivalent Conductance (S-cm²-mol⁻¹) |
|---|---|
| 278.15 | 44.13 ±0.17 |
| 283.15 | 51.17 ±0.17 |
| 288.15 | 58.49 ±0.17 |
| 293.15 | 65.97 ±0.15 |
| 298.15 | 73.19 ±0.14 |
| 303.15 | 81.46 ±0.18 |
| 308.15 | 89.56 ±0.17 |
Data sourced from a study on the conductivity of dilute aqueous solutions of neutral oxalates. researchgate.net
At low pH values, the predominant species is oxalic acid. As the pH increases, it deprotonates to form hydrogen oxalate and then oxalate. The presence of other electrolytes in the solution increases the ionic strength, which in turn affects the activity coefficients of the ions. mdpi.com A higher ionic strength can lead to a decrease in the activity of the oxalate ions, which can influence equilibrium processes such as solubility. mdpi.com For example, in the context of calcium oxalate, the main component of certain kidney stones, the pH of urine can range from 4.0 to 8.0, and this variation strongly influences the crystallization process. mdpi.com The risk of calcium oxalate stone formation is highest at a pH between 4.5 and 5.5. acs.orgnih.gov
Furthermore, the formation of soluble ion-pair complexes can also significantly affect the concentration of free oxalate ions in solution. aip.org
Thermal Decomposition Pathways and Products
The thermal decomposition of disodium oxalate proceeds through a distinct pathway. When heated, it decomposes into sodium carbonate (Na₂CO₃) and carbon monoxide (CO). wikipedia.org This decomposition process begins at temperatures above 290 °C. wikipedia.org
The reaction can be represented by the following equation: Na₂C₂O₄ → Na₂CO₃ + CO wikipedia.org
In some cases, particularly when produced from the thermal decomposition of sodium formate (B1220265), the yield of disodium oxalate is sensitive to the heating rate and temperature. To maximize the yield, rapid heating to an optimal temperature range of 400°C to 420°C is recommended, as overheating can lead to the decomposition of the sodium oxalate product. researchgate.net
Interactions with Other Chemical Species
Disodium oxalate participates in various reactions with other chemical species, most notably acting as a reducing agent and a precipitating agent.
It is widely used as a primary standard for the standardization of potassium permanganate (KMnO₄) solutions in redox titrations. wikipedia.org In an acidic solution, oxalate ions are oxidized to carbon dioxide by permanganate ions, which are reduced to manganese(II) ions. wikipedia.org The reaction is complex and is catalyzed by the Mn²⁺ ions that are formed. wikipedia.org For the reaction to proceed quickly, the titration mixture is typically heated to over 60 °C. wikipedia.org
Disodium oxalate also reacts with solutions containing metal ions to form insoluble metal oxalates. A prominent example is the reaction with calcium ions (Ca²⁺) to precipitate calcium oxalate (CaC₂O₄), a compound of low solubility in water. This precipitation reaction is fundamental in various analytical and industrial processes.
Advanced Applications and Functional Materials Derived from Disodium Oxalate
Applications in Cementitious Materials and Construction Technology
Disodium (B8443419) oxalate (B1200264) is gaining attention in the construction industry for its ability to improve the properties of cementitious materials, especially those incorporating industrial byproducts like basic oxygen furnace (BOF) slag. researchgate.netaip.org
Activation of Basic Oxygen Furnace Slag with Disodium Oxalate
Basic oxygen furnace (BOF) slag is a byproduct of steel manufacturing that has limited use in traditional cement due to its low hydraulic activity. researchgate.netresearchgate.net However, research has shown that disodium oxalate can act as an effective activator for BOF slag. researchgate.netresearchgate.net The addition of disodium oxalate promotes the dissolution of the primary phases in the slag, including calcium- and iron-bearing compounds. researchgate.net This activation enhances the slag's reactivity, allowing it to be used as a 100% replacement for ordinary Portland cement in certain applications. researchgate.net
Studies have demonstrated that the activation process boosts the reactivity of not only brownmillerite and calcium silicate (B1173343) but also Mg-wüstite within the slag. researchgate.net This leads to the formation of hydrogarnets and calcium-silicate-hydrate (C-S-H) gel, which are key components for strength development in cementitious systems. researchgate.netresearchgate.net The use of disodium oxalate as an activator offers a promising pathway for valorizing this industrial waste, contributing to a more sustainable construction materials industry. researchgate.net
Enhancement of Hydration Kinetics and Microstructure Development in Slag-Based Cements
The addition of disodium oxalate significantly influences the hydration kinetics and microstructure of slag-based cements. researchgate.netaip.org It accelerates the early hydration process, leading to faster development of mechanical strength. researchgate.net Research indicates that increasing the dosage of disodium oxalate can lead to higher compressive strength at later stages. researchgate.net For instance, a study on BOF slag pastes showed that a 3 wt.% addition of disodium oxalate resulted in a compressive strength of 32.8 MPa after 28 days. researchgate.net
The enhanced hydration is attributed to the formation of hydration products like hydrogarnets, portlandite, and an increased amorphous content, which helps in densifying the material's microstructure by filling pores. researchgate.netresearchgate.net This denser microstructure contributes to improved mechanical properties and durability. researchgate.net However, it is noted that while disodium oxalate boosts early strength, higher concentrations can slightly delay the initial setting time of the cement. researchgate.net
Table 1: Effect of Disodium Oxalate on Compressive Strength of BOF Slag Pastes
| Curing Time | Compressive Strength (MPa) with 1 wt% Disodium Oxalate | Compressive Strength (MPa) with 2 wt% Disodium Oxalate | Compressive Strength (MPa) with 3 wt% Disodium Oxalate |
|---|---|---|---|
| 1 day | ~10 | ~10 | ~10 |
| 7 days | <26.7 | <26.7 | 26.7 |
| 28 days | <32.8 | <32.8 | 32.8 |
| 91 days | <37.4 | <37.4 | 37.4 |
Data sourced from a study on sodium oxalate activation of BOF slag. researchgate.net
Role in Metal Processing and Industrial Treatments
Disodium oxalate's ability to interact with metal ions makes it valuable in various industrial processes, from electroplating to environmental remediation. labotiq.netvinipul.netchemiis.com
Control of Metal Deposition in Electroplating Processes
In the electroplating industry, disodium oxalate is utilized to control the deposition of metals. chemiis.comfishersci.ca It is often included in electroplating baths to help regulate the formation of metallic coatings on various substrates. labotiq.netvinipul.net This control is crucial for achieving desired properties such as thickness, uniformity, and adhesion of the plated layer. The chelating nature of the oxalate ion allows it to form complexes with metal ions in the plating solution, influencing their reduction and deposition onto the cathode. lookchem.com
Removal of Metal Impurities from Soils and Water
Disodium oxalate has applications in environmental remediation, specifically in the removal of heavy metal impurities from contaminated soils and water. chemiis.combluestonemc.com Its effectiveness stems from its ability to form insoluble salts with many heavy metal ions, a process known as precipitation. lookchem.comchemiis.com
In soil washing techniques, oxalate-containing solutions can displace metal ions bound to soil components. msu.ru This process can be particularly effective for metals that form insoluble oxalates, although this same property can also present limitations. msu.ru For example, the high insolubility of lead oxalate makes single-step extraction with oxalate challenging. msu.ru However, for other metals like zinc, the effectiveness depends on the pH and the level of contamination. msu.ru In wastewater treatment, disodium oxalate is used to precipitate heavy metals, facilitating their removal from the water. bluestonemc.com Research has also explored the use of organic acids like oxalic acid, from which disodium oxalate is derived, in combination with other agents to enhance the simultaneous removal of multiple heavy metals from contaminated soil. nih.gov
Utilization in Energy Storage Systems
Recent research has highlighted the potential of oxalates, including disodium oxalate and other metal oxalates, in the development of advanced energy storage systems such as batteries and supercapacitors. smolecule.commdpi.comsigmaaldrich.com
While direct applications of disodium oxalate in commercial energy storage devices are still emerging, related oxalate compounds are showing significant promise. For instance, lithium oxalate is being investigated as a cathode additive in lithium-ion batteries to enhance capacity and cycle life. smolecule.com Ferrous oxalate is used as a raw material for lithium iron phosphate, a common cathode material. made-in-china.com
In the realm of supercapacitors, studies have shown that incorporating oxalate into the structure of electrode materials can positively influence their performance. mdpi.com For example, the use of oxalate in the synthesis of vanadium/cobalt layered double hydroxides resulted in a material with high specific capacitance and excellent stability. mdpi.com The presence of oxalate contributed to the formation of a 3D porous structure, which is beneficial for electrochemical performance. mdpi.com These findings suggest that disodium oxalate could be explored as a precursor or additive in the synthesis of novel electrode materials for high-performance supercapacitors and batteries. mdpi.comsigmaaldrich.com
Development of Sodium (Oxalate) Difluoroborate-Based Hybrid Electrolyte Salts for Batteries
Sodium (oxalate) difluoroborate (NaODFB) has emerged as a highly promising electrolyte salt and additive for sodium-ion batteries (SIBs), a next-generation energy storage technology. rsc.orgresearchgate.net Disodium oxalate, or its parent acid, oxalic acid, is a key precursor in the synthesis of NaODFB. rsc.orggoogle.com This electrolyte salt is pivotal in forming a stable and effective solid electrolyte interphase (SEI) on the battery's anode, which is crucial for long-term cycling stability and performance, especially at elevated temperatures. researchgate.netacs.org
Recent research has focused on developing hybrid electrolyte salts to overcome the limitations of using pure NaODFB, which can exhibit suboptimal performance as a standalone salt. rsc.org A groundbreaking one-step reaction method has been developed to synthesize a NaODFB-based and NaBF₄-assisted hybrid sodium salt (H-NaODFB). rsc.org This synthesis uses sodium tetrafluoroborate (B81430) (NaBF₄) and anhydrous oxalic acid as primary raw materials. rsc.org
When tested in sodium-ion batteries with a NaNi₀.₃Fe₀.₄Mn₀.₃O₂ (NFM) cathode, the H-NaODFB electrolyte demonstrated significant improvements over commercial high-purity NaODFB. rsc.org The hybrid electrolyte led to a higher initial capacity, better cycling stability, and superior kinetic performance. rsc.org This enhanced performance is attributed to the formation of a stable cathodic electrolyte interphase (CEI) membrane rich in inorganic components, which facilitates efficient ion transport and reduces interfacial impedance. rsc.org The development of such hybrid electrolytes is a significant advancement, paving a new path for high-performance, long-cycle life sodium-ion batteries. rsc.orgsodiumbatteryhub.com
Table 1: Performance Comparison of H-NaODFB vs. Commercial NaODFB Electrolytes
| Performance Metric | Commercial NaODFB Electrolyte | H-NaODFB Hybrid Electrolyte |
|---|---|---|
| Initial Capacity | Standard | Higher |
| Cycling Stability | Standard | Enhanced |
| Kinetic Performance | Standard | Superior |
| Interfacial Impedance | Standard | Diminished |
| Resulting Interphase | Standard CEI | Stable CEI with high ion transport |
This table is based on findings from a comparative analysis of the two electrolyte types. rsc.org
Oxalate-Based Functional Materials
The oxalate ligand (C₂O₄²⁻), readily sourced from disodium oxalate, is a versatile building block for creating advanced functional materials, particularly metal-organic frameworks (MOFs). These materials exhibit unique properties applicable in fields like magnetic refrigeration and photocatalysis.
Metal-oxalate frameworks are a class of coordination polymers that have shown significant promise for cryogenic magnetic refrigeration due to the magnetocaloric effect (MCE). rsc.orgrsc.org The MCE is the thermal response of a magnetic material to a changing magnetic field, where the material heats up when a magnetic field is applied and cools down when it is removed. aip.org Gadolinium(III) (Gd³⁺) is a particularly favored ion for these applications due to its high spin state (S = 7/2) and magnetic isotropy, which leads to a large magnetic entropy change (ΔSₘ), a key metric for MCE performance. aip.orgmdpi.com
The oxalate ligand is ideal for constructing these frameworks because it is small, rigid, and can bridge multiple metal centers, creating extended structures from one-dimensional (1D) chains to three-dimensional (3D) frameworks. rsc.orgmdpi.com These structures effectively isolate the magnetic Gd³⁺ centers, leading to the weak magnetic interactions that are beneficial for enhancing the MCE at low temperatures. aip.orgmdpi.com
Researchers have synthesized and studied various gadolinium-oxalate frameworks. For example, a 3D Gd(III)-oxalate framework was found to exhibit a significant magnetocaloric effect, with a maximum magnetic entropy change (-ΔSₘ) of 36.6 J kg⁻¹ K⁻¹ at 2 K for a 7 T field change, making it a potential candidate for a low-temperature magnetic refrigerant. mdpi.comresearchgate.net Another study on a hydrothermally synthesized gadolinium-oxalate framework, Gd₂(C₂O₄)₃(H₂O)₆·0.6H₂O, also reported a valuable cryogenic MCE, particularly for moderate field changes. aip.orgresearchgate.netresearchgate.net
Table 2: Magnetocaloric Properties of Selected Gd(III)-Oxalate Frameworks
| Compound | Dimensionality | Max. Entropy Change (-ΔSₘ) | Conditions |
|---|---|---|---|
| (H₆edte)₀.₅[Gd(ox)₂(H₂O)] | 3D | 35.9 J kg⁻¹ K⁻¹ | 2.0 K, ΔH = 9 T |
| Gd-3D MOF | 3D | 36.6 J kg⁻¹ K⁻¹ | 2 K, ΔH = 7 T |
| Gd₂(C₂O₄)₃(H₂O)₆·0.6H₂O | 3D | 75.9 mJ cm⁻³ K⁻¹ | ~2 K, ΔH = 2 T |
Data sourced from multiple studies on magnetocaloric materials. rsc.orgmdpi.comresearchgate.net
Disodium oxalate is a crucial precursor in the synthesis of various metal oxalates, which in turn are thermally decomposed to produce metal oxide nanoparticles for photocatalytic applications. scirp.orgmdpi.com The process typically involves a precipitation reaction where an aqueous solution of disodium oxalate is mixed with a metal salt solution (e.g., zinc sulfate (B86663), iron salt) to form an insoluble metal oxalate precipitate. scirp.orgnih.gov This precursor is then calcined at a specific temperature to yield phase-pure metal oxide nanoparticles. scirp.orgmathnet.ru
For example, nanostructured zinc oxide (ZnO), a well-known photocatalyst, can be synthesized by the thermal decomposition of a zinc oxalate precursor. scirp.orgmdpi.com In one method, zinc oxalate is precipitated by mixing zinc sulfate and sodium oxalate solutions. scirp.org The resulting precipitate is then calcined to produce ZnO nanopowder, which has shown effectiveness in applications like temperature sensing and photocatalysis. scirp.orgrsc.org
Similarly, iron(II) oxalate (FeC₂O₄·2H₂O), also known as humboldtine, is an important precursor for various iron oxides used in photocatalysis. mdpi.comsemanticscholar.org Iron(II) oxalate itself displays notable photocatalytic properties for degrading organic pollutants like rhodamine B, with studies showing over 85% degradation efficiency. mdpi.com It can be synthesized from iron ore using oxalic acid and subsequently used as an effective photocatalyst in wastewater treatment. mdpi.commdpi.com The use of metal oxalates as precursors is advantageous because it allows for control over the size and morphology of the final metal oxide nanoparticles, which are critical factors for photocatalytic activity. researchgate.netresearchgate.net
Industrial Applications in Textile Processing and Cleaning Agents
Beyond its role in advanced materials, disodium oxalate has long-standing applications in several key industries. procurementresource.com
In the textile industry, disodium oxalate is used as a mordant in dyeing processes. myskinrecipes.comchemblink.com A mordant is a substance that helps to fix a dye to the fibers, improving the color's wash-fastness and light-fastness. suzannedekel.com Disodium oxalate's ability to chelate, or bind, metal ions prevents these ions from interfering with the dyeing process, ensuring a higher quality and more durable color on fabrics like cotton. chemblink.comlookchem.com Studies have shown that sodium oxalate can be a suitable and effective exhausting agent in reactive dyeing processes. scilit.com It is also used for bleaching and cleaning fabrics, helping to remove impurities. chemiis.com
As a cleaning agent, the chelating property of the oxalate ion is highly effective for rust removal. atamanchemicals.comwikipedia.org Oxalic acid and its salts, like disodium oxalate, are key ingredients in commercial cleaning products designed to remove rust and scale from surfaces such as metal machinery, automobile radiators, and concrete. atamanchemicals.comsrs.govcorecheminc.com The oxalate reacts with insoluble iron oxides (rust) to form a stable and water-soluble ferrioxalate (B100866) ion complex, which can then be easily rinsed away. wikipedia.orgcorecheminc.com Formulations containing sodium oxalate have demonstrated good to very good rust removal performance in industrial cleaning applications. google.com
Table 3: Mentioned Compound Names
| Compound Name | Chemical Formula |
|---|---|
| Disodium oxalate | Na₂C₂O₄ |
| Sodium (oxalate) difluoroborate | NaB(C₂O₄)F₂ (NaODFB) |
| Sodium tetrafluoroborate | NaBF₄ |
| Oxalic acid | H₂C₂O₄ |
| Zinc oxide | ZnO |
| Zinc sulfate | ZnSO₄ |
| Iron(II) oxalate dihydrate | FeC₂O₄·2H₂O |
| Gadolinium(III) ion | Gd³⁺ |
| Rhodamine B | C₂₈H₃₁ClN₂O₃ |
| Ferrioxalate ion | [Fe(C₂O₄)₃]³⁻ |
| Iron oxides | e.g., Fe₂O₃, Fe₃O₄ |
Analytical Methodologies for Disodium Oxalate Quantification and Detection
Electrochemical Detection Techniques
Electrochemical sensors have emerged as powerful tools for the rapid and sensitive detection of oxalate (B1200264). mdpi.com These methods are based on the principle of measuring the current or potential changes resulting from the electrochemical oxidation of oxalate at an electrode surface. mdpi.comwikipedia.org The development of novel electrode materials and modifications has significantly enhanced the performance of these sensors, leading to lower detection limits and improved selectivity. mdpi.com
Voltammetry, a category of electroanalytical methods, studies the current produced by an analyte as a function of a varied applied potential. wikipedia.org For oxalate, which is an electrochemically active substance, voltammetric methods are highly suitable for quantitative detection. mdpi.com The oxidation of oxalate on bare electrodes typically occurs at a high potential (around +1.3 V to +1.4 V), which can lead to interference from other substances. mdpi.commdpi.com Therefore, much of the research in this area focuses on developing electrode materials that lower this oxidation overpotential and improve the kinetics of electron transfer, thereby enhancing sensitivity. mdpi.com
Different voltammetric techniques, such as cyclic voltammetry and differential pulse voltammetry (DPV), are employed for oxalate sensing. mdpi.comresearchgate.net DPV, for instance, offers high sensitivity and is effective for detecting low concentrations of analytes. semanticscholar.org The electrochemical behavior of oxalate is also pH-dependent; studies have shown that the peak oxidation current can be maximized at a specific pH, which is then used as the optimal condition for sensing experiments. mdpi.com For example, using a vanadium disulfide nanoflower-decorated glassy carbon electrode, the maximum oxidation peak current for oxalic acid was achieved at a pH of 6. mdpi.com
A variety of modified electrodes have been developed to enhance the sensitivity and selectivity of oxalate detection. These approaches often involve the use of nanomaterials and specific chemical modifiers that catalyze the oxidation of oxalate at lower potentials. mdpi.com
One approach involves using a glassy carbon electrode decorated with vanadium disulfide (VS₂) nanoflowers. This sensor demonstrates high sensitivity with a wide linear detection range and a low detection limit. mdpi.com Another strategy employs platinum nanoparticles (PtNPs) combined with porous silica (B1680970) on a glassy carbon electrode, which acts as an effective catalyst for the electrochemical oxidation of oxalic acid without needing a redox mediator. nih.gov Amperometric biosensors have also been constructed using graphite (B72142) electrodes modified with films like chromium(III) hexacyanoferrate(II), which then have oxalate oxidase immobilized on their surface. researchgate.net
The performance of these electrode-based sensors varies depending on the materials and modification methods used. Key performance indicators include the linear detection range and the limit of detection (LOD).
| Electrode Material/Modification | Technique | Linear Range | Limit of Detection (LOD) | Reference |
|---|---|---|---|---|
| Vanadium Disulfide (VS₂) Nanoflowers on Glassy Carbon Electrode | Differential Pulse Voltammetry (DPV) | 0.2–20 μM | 0.188 μM | mdpi.com |
| Platinum Nanoparticles (PtNPs) with Porous Silica on Glassy Carbon Electrode | Amperometry | 0–45 μM | 25 nM | nih.gov |
| Graphite Electrode modified with Chromium(III) Hexacyanoferrate(II) Film and Oxalate Oxidase | Amperometry | 2.5–400 µM | Not Specified | researchgate.net |
| Fe(III)-tris-(2-thiopyridone) Borate Modified Electrode with Immobilized Oxalate Oxidase | Amperometry (Sequential Injection Analysis) | 3.0–50.0 mg·L⁻¹ | 1.0 mg·L⁻¹ | nih.gov |
Chromatographic Separations Coupled with Spectrometric Detection
Chromatographic methods, particularly when coupled with mass spectrometry, provide high selectivity and sensitivity for the quantification of oxalate in complex matrices. nih.govpreprints.org These techniques separate oxalate from other components in a sample before it is detected and quantified by the mass spectrometer.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) has become a preferred method for oxalate analysis due to its high sensitivity and the confident identification of oxalate through tandem mass spectrometry (MS/MS). mdpi.com Various LC-MS/MS methods have been developed, often utilizing weak anion exchange chromatography for separation. nih.govnih.gov These methods can achieve low limits of detection and quantification. For example, one validated urinary oxalate assay using LC-MS/MS reported a limit of detection of 3.0 µmol/L and a lower limit of quantification of 100.0 µmol/L. nih.gov Another novel LC-MS/MS assay for plasma oxalate was validated with a quantification range of 5.55–555 μmol/l. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for oxalate quantification. A significant drawback of GC-MS for oxalate analysis is the need for a derivatization step to convert the non-volatile oxalic acid into a volatile compound suitable for gas chromatography. mdpi.com This makes sample preparation more complex and time-consuming. mdpi.com Despite this, highly sensitive GC-MS assays have been developed. One such assay for measuring plasma oxalate demonstrated a detection limit of 0.78 μmol/L and a linear range up to 80.0 μmol/L. nih.govannlabmed.org This method uses N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) for derivatization. nih.gov
| Method | Sample Type | Key Features | Performance Metrics | Reference |
|---|---|---|---|---|
| LC-MS/MS | Urine | Weak anion exchange chromatography; Electrospray-negative mode detection. | LOD: 3.0 µmol/L; LLQ: 100.0 µmol/L; Linearity up to 2212 µmol/L. | nih.govresearchgate.net |
| LC-MS/MS | Plasma | Anion HPLC-ESI-MS/MS; Protein precipitation cleanup. | Quantitation Range: 5.55–555 μmol/l. | nih.gov |
| GC-MS | Plasma | Requires derivatization; High sensitivity. | LOD: 0.78 μmol/L; Linear Range: up to 80.0 μmol/L. | nih.govannlabmed.org |
| GC-MS/MS | Plasma | Requires derivatization with MTBSTFA; Measures isotopic enrichments. | Good precision with CV <6.3% for inter-day precision. | nih.gov |
Enzymatic Assay Systems for Oxalate Determination
Enzymatic methods for oxalate determination are widely used due to their high specificity. nih.gov These assays are typically based on the enzymatic activity of oxalate oxidase, which catalyzes the specific conversion of oxalate to detectable products. nih.govnih.gov
The fundamental principle of these methods involves the enzyme oxalate oxidase, which catalyzes the oxidation of oxalate to carbon dioxide and hydrogen peroxide in the presence of oxygen. libios.frr-biopharm.comd-nb.info The concentration of oxalate is then determined by measuring one of these reaction products. nih.gov
A common approach is the colorimetric determination of the hydrogen peroxide produced. cas.cz In this system, the hydrogen peroxide reacts with a chromogenic substrate in a secondary reaction catalyzed by peroxidase. libios.frr-biopharm.com This reaction forms a colored compound, and the intensity of the color, which is proportional to the original oxalate concentration, is measured spectrophotometrically at a specific wavelength. libios.frr-biopharm.comcas.cz Various commercial kits are available based on this principle, offering a simple and high-throughput method for oxalate measurement. libios.frbioassaysys.com
Another approach involves measuring the carbon dioxide produced. In one method, the reaction is carried out in a closed vessel, and the CO₂ diffuses into an alkaline buffer, causing a decrease in its pH, which is then measured with an electrode. d-nb.info Enzymatic methods have been developed for various sample types, including urine and plant tissues, and can be automated for clinical analysis. nih.govcas.czoup.com
| Assay Kit | Principle | Detection Method | Linear Detection Range | Reference |
|---|---|---|---|---|
| Enzytec™ Generic Oxalic acid | Oxalate oxidase/peroxidase reaction with MBTH and DMAB. | Colorimetric (590 nm) | Not Specified | r-biopharm.com |
| EnzyChrom™ Oxalate Assay Kit | Single working reagent combining oxalate oxidase and color reaction. | Colorimetric (595 nm) | 20 to 1500 µM | bioassaysys.com |
| LIBIOS Oxalate Assay Kit | Oxalate oxidase/peroxidase reaction with MBTH and DMAB. | Colorimetric (590 nm) | Not Specified | libios.fr |
Environmental and Industrial Academic Implications of Disodium Oxalate
Atmospheric Chemistry and Oxalate (B1200264) Formation Mechanisms
Disodium (B8443419) oxalate, as a salt of oxalic acid, is intrinsically linked to the atmospheric chemistry of its parent acid. Oxalic acid is a ubiquitous dicarboxylic acid in the atmosphere, often being the most abundant water-soluble organic compound found in aerosols. Its presence has significant implications for the formation of new particles and cloud condensation nuclei. onepetro.org The formation of atmospheric oxalate is predominantly a secondary process, meaning it is not directly emitted but rather formed through chemical reactions in the atmosphere.
Secondary Oxidation Pathways of Volatile Organic Compounds Leading to Oxalate
The formation of oxalate in the atmosphere is largely a result of the secondary oxidation of various volatile organic compounds (VOCs). tappi.orgresearchgate.net These precursor VOCs can be of both anthropogenic (e.g., from industrial processes and vehicle emissions) and biogenic (e.g., isoprene and α-pinene from vegetation) origin. onepetro.org The oxidation processes can occur in the gas phase, in the aqueous phase within cloud and fog droplets, and through heterogeneous reactions on the surface of aerosol particles. researchgate.net
A significant pathway for oxalate formation is through in-cloud processing. researchgate.net In this process, gaseous precursors are absorbed into cloud droplets where they undergo aqueous-phase oxidation. researchgate.net For instance, glyoxal, a product of the oxidation of many VOCs, is considered an important precursor of oxalate, particularly in remote marine atmospheres, through its oxidation in cloud water. onepetro.org The strong correlation observed between atmospheric oxalate and sulfate (B86663), a species known to be primarily formed through in-cloud processing, further supports the importance of this formation pathway for oxalate. onepetro.org
The oxidation of biogenic VOCs like isoprene and α-pinene by ozone (O₃) and other atmospheric oxidants is another key route to the formation of particulate oxalate. onepetro.org Research has shown that the global net chemical production of oxalate in clouds is estimated to be between 21 and 37 Tg per year, with nearly 79% originating from biogenic hydrocarbons, primarily isoprene. researchgate.net
Key Precursors and Formation Pathways for Atmospheric Oxalate
| Precursor Category | Specific Precursors (Examples) | Primary Formation Pathway |
| Biogenic VOCs | Isoprene, α-pinene | Aqueous-phase photo-oxidation, In-cloud processing |
| Anthropogenic VOCs | Toluene, Cycloalkanes | Gas-phase oxidation followed by partitioning |
| Intermediate Oxidation Products | Glyoxal, Glyoxylic acid | Aqueous-phase oxidation (In-cloud processing) |
Influence of Meteorological Factors on Atmospheric Oxalate Formation
Meteorological conditions play a crucial role in governing the formation and concentration of atmospheric oxalate. researchgate.net Key factors include solar radiation, temperature, and relative humidity (RH).
Solar Radiation and Temperature: Photochemical reactions are a primary driver for the secondary production of oxalic acid. researchgate.net Studies have demonstrated a significant positive correlation between oxalate concentrations and both temperature and solar radiation. researchgate.net Higher temperatures and stronger solar radiation enhance the photochemical oxidation of VOC precursors, leading to increased oxalate formation. researchgate.net This explains why oxalate concentrations are often higher in spring and summer compared to winter. researchgate.net For example, in one study, the contribution of secondary formation to oxalate production was estimated to be nearly 45% in winter and rose to 70% in spring, coinciding with increased temperature and sunlight. researchgate.net
Relative Humidity (RH): Relative humidity influences the availability of aqueous media (aerosol water and cloud droplets) for chemical reactions. Higher RH can promote aqueous-phase oxidation pathways. researchgate.net Chemical processes involving oxidants like O₃ have an important influence on particulate oxalate levels, especially under higher RH conditions (30% < RH ≤ 80%). researchgate.net However, the relationship is not always straightforward. Some studies have observed a lack of correlation, suggesting that aerosol droplet chemistry was not the major formation factor in those specific instances. onepetro.org This indicates that the influence of RH can vary depending on other atmospheric conditions and the dominant formation mechanisms at play. researchgate.net
Weather Conditions: Different weather phenomena can also affect oxalate concentrations. For instance, oxalate levels have been observed to be highest on hazy days, followed by dusty days, while the lowest concentrations appeared on rainy days due to wet deposition (washout). researchgate.net
Summary of Meteorological Influences on Oxalate Formation
| Meteorological Factor | General Influence on Oxalate Concentration | Underlying Mechanism |
| Solar Radiation | Positive correlation (higher radiation, higher oxalate) | Drives photochemical oxidation of precursors. researchgate.net |
| Temperature | Positive correlation (higher temperature, higher oxalate) | Increases reaction rates of secondary formation processes. researchgate.net |
| Relative Humidity (RH) | Complex; can enhance formation at moderate to high RH | Promotes aqueous-phase oxidation pathways. researchgate.net |
| Weather Events (Rain) | Negative correlation (rain leads to lower oxalate) | Removal from the atmosphere via wet deposition. researchgate.net |
Disodium Oxalate in Industrial Waste Management and Remediation
Disodium oxalate plays a significant role in various industrial waste management and environmental remediation strategies, particularly in the context of nuclear waste processing and the decontamination of soils laden with heavy metals. Its utility stems from the ability of the oxalate anion to form stable, often insoluble, complexes with a wide range of metal ions.
Role in Nuclear Waste Processing and Oxalate Behavior in Alkaline Environments
Oxalate precipitation is a known phenomenon and a utilized process within the nuclear fuel cycle and waste management.
Spent Fuel Reprocessing: Uranyl oxalate serves as an intermediate compound in the reprocessing of spent nuclear fuel. researchgate.net The process involves adding oxalic acid to a solution of uranyl nitrate (B79036), which causes the precipitation of uranyl oxalate. This precipitate is then calcined (heated to a high temperature) to produce uranium oxide, which is a stable form for storage. researchgate.net
Partitioning of Radionuclides: Oxalate precipitation is also investigated for the partitioning of long-lived radionuclides from high-level liquid waste (HLLW). By adding oxalic acid, specific radionuclides like neptunium can be selectively precipitated, separating them from the bulk of the waste stream. nih.gov This separation can simplify the subsequent management and disposal of different waste fractions.
Behavior in Alkaline Environments: Much of the legacy nuclear waste is stored in highly alkaline conditions, often in carbon steel tanks. The behavior of oxalate in these environments is critical for both safe storage and future treatment. Spent decontamination solutions, which may contain oxalic acid, often require neutralization, leading to alkaline slurries. In these conditions, sodium oxalate can precipitate. researchgate.net For instance, during the remediation of spent oxalic acid decontamination solutions, the resulting alkali-treated slurry can be rich in precipitated sodium oxalate, which poses challenges for downstream processes like vitrification (conversion into a stable glass form). researchgate.net Furthermore, in cementitious environments, such as those planned for geological repositories, oxalic acid can react with the cement phases, leading to the precipitation of calcium oxalate. This reaction can reduce the concentration of soluble oxalate in the surrounding medium. researchgate.net
Soil Decontamination Applications for Metal Ions
Disodium oxalate is an effective agent for the extractive decontamination of soils polluted with certain heavy metals. This process, known as soil washing, involves using a chemical solution to remove contaminants from the soil matrix.
Mechanism of Action: The oxalate ion can decontaminate soil through two primary mechanisms:
Complexation: It forms soluble complexes with metal ions, drawing them from the soil particles into the washing solution.
Dissolution: It can dissolve metal-bearing minerals within the soil, particularly iron oxides, which often bind other contaminating metals.
Effectiveness for Specific Metals: The effectiveness of oxalate as an extractant is highly dependent on the target metal and the specific soil chemistry.
Zinc (Zn): Oxalate has been shown to be highly effective for removing zinc from polluted soils, achieving over 80% removal in some cases. onepetro.org It can be more effective than powerful chelating agents like EDTA, especially when the zinc is associated with the iron oxide fraction of the soil, because oxalate can dissolve these oxides, releasing the trapped zinc. onepetro.org
Lead (Pb): Oxalate is generally unsuitable for lead decontamination due to the very low solubility of lead oxalate (PbC₂O₄), which precipitates out of solution, preventing its removal. onepetro.org
Copper (Cu) and Cadmium (Cd): The removal rate for copper and cadmium using oxalic acid can also be low, attributed to the formation of insoluble oxalate precipitates. researchgate.net
This selectivity, based on the differing solubilities of metal oxalates, is a key consideration in designing remediation strategies. researchgate.net
Comparative Removal Efficiency of Oxalate in Soil Washing
| Metal Ion | Typical Removal Efficiency with Oxalate | Reason for Efficiency/Inefficiency |
| Zinc (Zn) | High | Effective at dissolving iron oxides that bind zinc. onepetro.org |
| Lead (Pb) | Low | Forms a highly insoluble lead oxalate precipitate. onepetro.org |
| Copper (Cu) | Low | Forms an insoluble copper oxalate precipitate. researchgate.net |
| Cadmium (Cd) | Low | Forms an insoluble cadmium oxalate precipitate. researchgate.net |
Challenges of Oxalate Deposition in Industrial Processes
The precipitation of sparingly soluble oxalate salts, such as calcium oxalate and sodium oxalate, presents significant operational challenges in a variety of industries. This deposition, commonly referred to as scaling or fouling, can impede fluid flow, reduce heat transfer efficiency, and lead to production losses and increased maintenance costs. onepetro.orgresearchgate.net
Pulp and Paper Industry: Calcium oxalate is one of the most problematic scale salts in pulp and paper manufacturing. researchgate.netresearchgate.net
Formation: Oxalic acid is formed as a byproduct of the oxidation of lignin during the bleaching process, particularly with the move towards totally chlorine-free (TCF) and elemental chlorine-free (ECF) bleaching sequences. onepetro.org The calcium ions necessary for scale formation originate from the wood itself and the process water. onepetro.org
Impact: Calcium oxalate scale forms hard deposits in equipment such as bleach plant washers, heat exchangers, and evaporators. onepetro.orgresearchgate.net This leads to process disturbances, production downtime for cleaning, and can impair the quality of the final paper product. researchgate.net Unlike calcium carbonate scales, oxalate scales are not easily removed with common acids, often requiring mechanical methods like hydroblasting, which results in extended downtime. onepetro.org
Alumina Refining (Bayer Process): In the Bayer process for refining bauxite to alumina, sodium oxalate is a common contaminant that presents numerous challenges.
Formation: Organic compounds present in the bauxite ore break down in the hot, caustic liquor, forming sodium oxalate.
Impact: As the liquor cools during the precipitation stage, the solubility of sodium oxalate decreases, causing it to co-precipitate with the desired aluminum trihydrate (gibbsite). This contaminates the product and reduces yield. The oxalate can also precipitate in undesirable locations, such as heat exchangers, reducing thermal efficiency. The morphology of the oxalate crystals is also critical; needle-like crystals are particularly problematic, and efforts are made to control precipitation to form more manageable ball-shaped crystals.
Other Industries: Oxalate scaling is also a concern in other industries that process organic feedstocks, such as:
Biofuel/Alcohol Production: Fermentation and processing can generate oxalic acid, leading to calcium oxalate scale. onepetro.org
Sugar Refining: Evaporators in sugar mills are susceptible to calcium oxalate fouling. onepetro.orgwwdmag.com
The management of oxalate deposition often involves controlling process parameters like pH and temperature, and the use of chemical additives such as scale inhibitors or crystal growth modifiers to control where and how oxalate precipitates. tappi.org
Impact on Pulp and Alumina Industries due to Calcium Oxalate Precipitation
The precipitation of oxalate salts, primarily as calcium oxalate and sodium oxalate, presents significant operational, economic, and quality challenges in the pulp and paper and alumina industries, respectively. These sparingly soluble salts form hard, tenacious scales on process equipment, leading to reduced efficiency, production bottlenecks, and increased maintenance costs. The formation mechanisms and specific impacts differ between the two industries due to their unique chemical environments, but the core issue of unwanted precipitation remains a critical area of academic and industrial research.
Pulp and Paper Industry
In the pulp and paper industry, the formation of calcium oxalate scale is a persistent problem, particularly in mills that have adopted Elemental Chlorine-Free (ECF) bleaching processes. ippta.co The issue arises from the convergence of calcium ions, inherent in the wood supply and process water, and oxalate ions generated during the chemical processing of pulp.
Research Findings: The primary source of oxalate is the oxidation of residual lignin and hemicellulose during bleaching stages that use oxidizing agents like chlorine dioxide, hydrogen peroxide, and oxygen. ippta.cousda.gov All oxidizing stages in a bleach plant generate oxalic acid, typically in the range of 250 to 500 grams per metric ton of pulp. usda.gov This oxalic acid reacts with calcium ions to form calcium oxalate (CaC₂O₄), a salt with low solubility in water that readily precipitates on equipment surfaces. researchgate.net
Scaling is prevalent in various parts of the bleach plant, including:
Reaction vessels and towers ippta.co
Pumps and stock lines researchgate.net
Washer drums and face wires researchgate.net
Heat exchangers and pipelines researchgate.net
The consequences of this scaling are severe, leading to production losses, increased maintenance requirements, and higher chemical costs. usda.gov The hard, porcelain-like scale can plug washing devices, reduce the efficiency of heat exchangers, and impede pulp flow, necessitating costly and time-consuming cleaning procedures. researchgate.netri.se
The precipitation of calcium oxalate is highly dependent on process conditions, with pH being the most critical factor. ippta.co Calcium oxalate scale formation typically occurs in a pH range of 3 to 9. researchgate.net Research has shown that by lowering the pH of the first chlorine dioxide (D₀) stage to between 2.5 and 2.8, the oxalate anion is protonated, which can significantly reduce or eliminate scale formation by keeping the calcium soluble. usda.govtappi.org Temperature also plays a role; for instance, scaling in sewer heat exchangers can be more pronounced where temperatures are lower. researchgate.nettappi.org
Table 1: Factors Influencing Calcium Oxalate Precipitation in Pulp Bleaching
| Parameter | Influence on Precipitation | Typical Range / Condition | Research Finding |
|---|---|---|---|
| pH | Decreasing pH below 4.0 reduces precipitation. | Optimal control at pH 2.5 - 2.8. tappi.org | Highly pH-dependent; any swings can trigger rapid scaling. ippta.co |
| Temperature | Lower temperatures can decrease solubility and promote precipitation in heat exchangers. researchgate.nettappi.org | Varies by stage (e.g., D₀ stage). | Solubility increases as temperature is raised. researchgate.net |
| Calcium Ion Concentration | Higher concentration increases scaling potential. | 30 to 600 mg/L in D₀ stage filtrate. usda.gov | Mainly originates from the wood supply (hardwoods are higher) and process water. usda.gov |
| Oxalate Ion Concentration | Higher concentration increases scaling potential. | 35 to 90 mg/L in D₀ stage filtrate. usda.gov | Generated during the oxidation of lignin in bleaching stages. usda.gov |
| System Closure | Increased recycling of process water leads to accumulation of Ca²⁺ and C₂O₄²⁻ ions. | Common in modern mills to reduce water consumption. | Recycling process water can increase the scaling risk. ri.se |
Alumina Industry
In the alumina industry, the production of alumina from bauxite ore via the Bayer process is hampered by the presence and precipitation of sodium oxalate (Na₂C₂O₄). aqw.com.au Unlike the pulp industry where the cation (calcium) is the variable, here the oxalate is an impurity that precipitates as a sodium salt from the highly caustic process liquor.
Research Findings: Sodium oxalate is formed from the thermal and caustic degradation of high-molecular-weight organic compounds present in the bauxite ore during the digestion phase. aqw.com.auicsoba.org This soluble impurity accumulates in the recirculating Bayer liquor. icsoba.orgaqw.com.au As the liquor cools during the precipitation stage, the solubility of sodium oxalate decreases, causing it to precipitate out of the solution. researchgate.net
This uncontrolled precipitation has numerous detrimental effects on the process:
Impact on Product Quality: The solid sodium oxalate crystals act as secondary seed surfaces, causing the nucleation of excessive fine crystals of aluminum hydroxide (B78521) (gibbsite). aqw.com.au This leads to an undesirable particle size distribution in the final alumina product and can inhibit the agglomeration of gibbsite particles. researchgate.net
Process Inefficiency: Co-precipitation of needle-like sodium oxalate crystals with gibbsite can disrupt the seed balance, significantly reducing the crystallization yield. researchgate.net It also interferes with the classification of aluminum hydroxide by preventing its proper separation in settling tanks. aqw.com.au
Equipment Scaling: The precipitation of oxalate contributes to the formation of scale on the walls of precipitation tanks, shortening operating cycles and requiring downtime for removal. icsoba.orgresearchgate.net
Increased Costs: The presence of sodium oxalate increases the consumption of caustic soda and can lead to higher soda content as an impurity in the final alumina product. icsoba.orgresearchgate.netresearchgate.net
The management of sodium oxalate precipitation is therefore integral to the efficient operation of an alumina refinery. aqw.com.au Control strategies focus on managing where and how the oxalate precipitates, sometimes by co-precipitating it in the later stages of the circuit where it has a minimal effect on trihydrate sizing, followed by separation and washing. aqw.com.au
Table 2: Detrimental Effects of Sodium Oxalate Precipitation in the Bayer Process
| Affected Area | Specific Impact | Consequence |
|---|---|---|
| Product Quality (Aluminum Hydroxide) | Promotes nucleation of fine crystals. aqw.com.au | Unacceptable particle size distribution; finer product. researchgate.net |
| Inhibits agglomeration and particle growth. researchgate.netresearchgate.net | Decreased particle strength and quality. researchgate.net | |
| Process Efficiency | Reduces aluminum hydroxide crystallization yield. researchgate.net | Lower alumina production rate. icsoba.org |
| Interferes with particle classification in settlers. aqw.com.au | Poor separation of product. | |
| Equipment | Causes scaling on precipitation tanks. icsoba.orgresearchgate.net | Shorter operating cycles and increased maintenance. icsoba.org |
| Chemical Consumption | Increases loss of caustic soda. researchgate.netresearchgate.net | Higher operational costs. |
| Increases residual soda in the final alumina product. researchgate.net | Lower product purity. |
Q & A
Q. What are the key physicochemical properties of disodium oxalate relevant to its use in laboratory settings?
Disodium oxalate (Na₂C₂O₄) is a white, odorless crystalline solid with a density of 2.34 g/cm³, melting point of 260°C (decomposes), and solubility of 3.7 g/100 mL at 20°C in water. It is stable under dry conditions but hygroscopic, requiring storage in airtight containers. Its reducing properties and ability to chelate metal ions (e.g., Ca²⁺, Mg²⁺) make it valuable in analytical chemistry and materials synthesis. Solubility in formic acid and insolubility in alcohol/ether should guide solvent selection .
Q. How is disodium oxalate standardized for use as a primary standard in titrations?
Disodium oxalate is a primary standard for redox titrations (e.g., potassium permanganate standardization). To ensure accuracy:
- Purification : Recrystallize from hot water to remove impurities.
- Drying : Heat at 105–110°C to constant weight to eliminate moisture.
- Storage : Keep in a desiccator to prevent hydration. Standard solutions (e.g., 0.1004 mol/L in H₂O) are prepared gravimetrically, with stability dependent on pH and avoidance of light/degradants .
Q. What safety precautions are critical when handling disodium oxalate in the laboratory?
- Inhalation : Use fume hoods to avoid dust exposure; seek medical attention if respiratory distress occurs.
- Skin/Eye Contact : Rinse immediately with water; prolonged exposure may cause irritation.
- Ingestion : Do not induce vomiting; rinse mouth and consult a physician. Avoid strong oxidizers (e.g., HNO₃) to prevent hazardous reactions. Use PPE (gloves, goggles) and ensure proper ventilation .
Advanced Research Questions
Q. How does disodium oxalate influence the hydration kinetics and compressive strength of cementitious materials like BOF slag?
Disodium oxalate (1–3 wt.%) activates basic oxygen furnace (BOF) slag by chelating Ca²⁺ ions from CaO, Ca(OH)₂, and brownmillerite phases, accelerating dissolution. This promotes hydrogarnet formation, enhancing early strength (24-hour compressive strength increases with higher oxalate dosage). However, >3% dosage delays setting due to prolonged Ca²⁺ release. Microstructural densification via pore-filling by oxalate-derived products (e.g., Mg-oxalate) further improves strength. XRD/SEM is recommended to track phase evolution and pore structure .
Q. What mechanisms underlie disodium oxalate’s role in stabilizing heavy metals (e.g., Cr⁶⁺) in waste materials?
As a reducing agent, disodium oxalate reduces Cr⁶⁺ to less soluble Cr³⁺ via redox reactions, forming stable complexes (e.g., Cr₂(C₂O₄)₃). Chelation of liberated Ca²⁺/Mg²⁺ also mitigates leaching by precipitating metal-oxalate phases. Long-term stability requires monitoring pH and competing ligands (e.g., sulfates). ICP-MS and leaching tests (e.g., TCLP) are critical for validation .
Q. How can disodium oxalate be utilized in synthesizing metal-organic frameworks (MOFs) with unique 3D architectures?
Disodium oxalate decomposes in aqueous solutions to generate oxalate ligands, which coordinate with lanthanides (e.g., Yb³⁺) or transition metals (e.g., Cd²⁺) to form 3D MOFs. For example, Cd(ox)(H₂O)₂·H₂O forms via slow decomposition of sodium rhodizonate, where oxalate bridges metal centers. Reaction kinetics (e.g., pH, temperature) control crystallinity. PXRD and FTIR are essential for structural characterization .
Q. What experimental strategies resolve contradictions in disodium oxalate’s dual role as an accelerator and retarder in cement systems?
- Time-resolved calorimetry : Quantify heat flow to distinguish early (accelerated) vs. late (retarded) hydration stages.
- ICP-OES : Measure Ca²⁺ concentration in pore solution to correlate oxalate dosage with ion availability.
- Micro-CT : Image pore network evolution to assess microstructural densification vs. delayed setting. Confounding factors (e.g., slag composition, Mg²⁺ content) require controlled factorial experiments .
Methodological Guidance
Q. How to optimize disodium oxalate dosage in BOF slag activation without compromising long-term durability?
- Step 1 : Conduct titration assays to determine free Ca²⁺ content in slag.
- Step 2 : Perform mortar trials (1–5% oxalate) with compressive strength testing at 1, 7, and 28 days.
- Step 3 : Analyze leaching behavior (e.g., EN 12457-2) for heavy metal immobilization efficacy.
- Step 4 : Use SEM-EDS to verify absence of deleterious phases (e.g., ettringite) .
Q. What advanced analytical techniques characterize disodium oxalate’s interaction with transition metals in solution?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
